(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a cyano group, a difluoromethoxyphenyl group, and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.
Synthesis of the cyano intermediate: The 4-(difluoromethoxy)benzaldehyde is then reacted with malononitrile in the presence of a base to form 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylonitrile.
Formation of the final product: The cyano intermediate is then reacted with N-methyl-N-phenylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-[4-(methoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
- (E)-2-cyano-3-[4-(trifluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
- (E)-2-cyano-3-[4-(chloromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
Uniqueness
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h2-11,18H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYTGGKIADGJL-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.